Imidazo[1,5-a]pyridin-6-yl-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
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Overview
Description
Imidazo[1,5-a]pyridin-6-yl-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone is a complex heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features an imidazo[1,5-a]pyridine core, which is known for its versatility and biological activity, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,5-a]pyridin-6-yl-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone typically involves multi-step procedures that include the formation of the imidazo[1,5-a]pyridine core followed by functionalization with the pyrrolidine and triazole moieties. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions, followed by subsequent modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridin-6-yl-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Imidazo[1,5-a]pyridin-6-yl-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of Imidazo[1,5-a]pyridin-6-yl-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazolo[1,5-a]pyridine derivatives: These compounds have a pyrazole ring fused to the pyridine core, offering different chemical and biological properties.
Uniqueness
Imidazo[1,5-a]pyridin-6-yl-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-yl-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-19-10-17-18-14(19)13-3-2-6-21(13)15(22)11-4-5-12-7-16-9-20(12)8-11/h4-5,7-10,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQJYZQATVBKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2C(=O)C3=CN4C=NC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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